(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone
Overview
Description
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C13H6Cl2F3NO and its molecular weight is 320.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting they may have diverse molecular and cellular effects .
Biological Activity
The compound (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, positions it as an interesting candidate for various biological applications, particularly in the fields of antimicrobial and anticancer research.
This compound can be characterized by its molecular formula and a molecular weight of approximately 303.1 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related pyridine-based compounds can inhibit bacterial phosphopantetheinyl transferase, an enzyme critical for bacterial cell viability and virulence. This inhibition leads to reduced bacterial growth, suggesting potential applications in treating bacterial infections.
Anticancer Potential
The compound's structural characteristics suggest it may also possess anticancer properties. A study examining similar thiazole-containing compounds revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer) cells. The presence of electron-withdrawing groups such as chlorine is often correlated with enhanced antiproliferative activity, indicating that this compound may similarly affect cancer cell proliferation .
The biological activity of this compound is likely mediated through specific interactions with biomolecules. It may act as an enzyme inhibitor by binding to active sites on target proteins, thereby disrupting their normal functions. For example, inhibition of phosphopantetheinyl transferase can lead to a cascade of cellular events that ultimately reduce bacterial survival and proliferation.
Case Studies
- Inhibition of Phosphopantetheinyl Transferase : A study highlighted the effectiveness of pyridine derivatives in inhibiting this enzyme, demonstrating a direct correlation between structural modifications (like the introduction of trifluoromethyl groups) and increased inhibitory potency.
- Cytotoxicity Against Cancer Cells : Research on structurally similar compounds has shown promising results in reducing cell viability in various cancer types. For instance, derivatives with halogen substitutions displayed IC50 values in the low micromolar range against HT29 cells, suggesting that modifications to the compound's structure could enhance its anticancer efficacy .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
(3-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO/c14-9-3-1-2-7(4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCOMHNRNJXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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